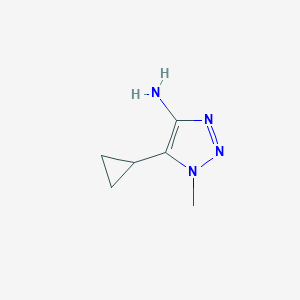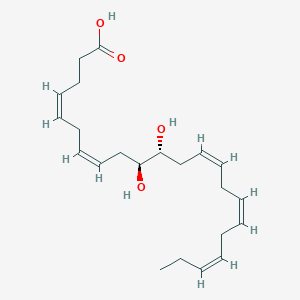![molecular formula C8H14Cl2N2O2 B12337438 O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminooxymethyl group attached to a phenyl ring, further linked to a hydroxylamine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aminooxymethyl Intermediate: This step involves the reaction of a phenylmethyl halide with hydroxylamine under basic conditions to form the aminooxymethyl intermediate.
Hydroxylamine Addition: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to introduce the hydroxylamine group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted phenyl derivatives.
科学的研究の応用
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The aminooxymethyl and hydroxylamine groups play crucial roles in these interactions, often forming covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
Hydroxylamine Hydrochloride: Shares the hydroxylamine group but lacks the phenyl and aminooxymethyl groups.
Phenylhydroxylamine: Contains the phenyl and hydroxylamine groups but lacks the aminooxymethyl group.
Aminooxymethylbenzene: Contains the phenyl and aminooxymethyl groups but lacks the hydroxylamine group.
Uniqueness
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H14Cl2N2O2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-11-5-7-2-1-3-8(4-7)6-12-10;;/h1-4H,5-6,9-10H2;2*1H |
InChIキー |
VDRIBMWOZMIDJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CON)CON.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


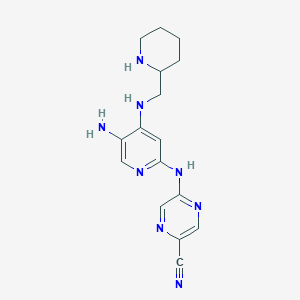
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
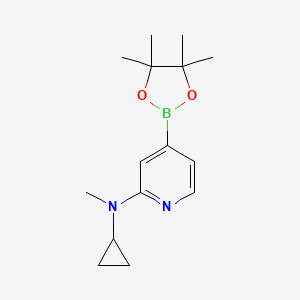
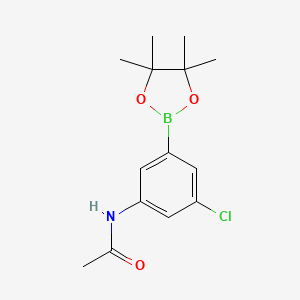
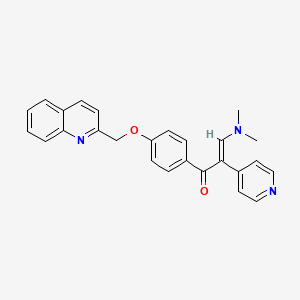
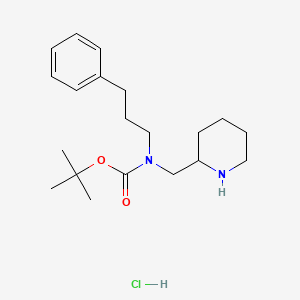
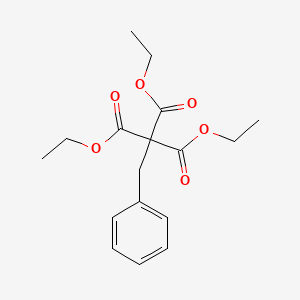
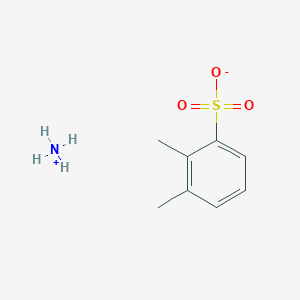
![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)

